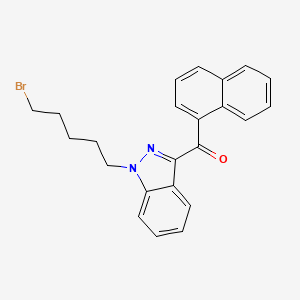
(1-(5-bromopentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo THJ 018 is an analytical reference material that is structurally categorized as a synthetic cannabinoid, containing a substituted indazole base. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Analytical Identification and Chemical Structure Elucidation
Shevyrin et al. (2014) conducted a study to establish the structure of novel synthetic cannabinoids, including 1-(5-fluoropentyl)-1H-indazol-3-yl(naphthalen-1-yl)methanone, using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR). These methods provide reliable identification for qualitative analysis of compounds during seizures, including in smoke mixtures (Shevyrin et al., 2014).
Pharmacokinetics and Metabolism
In a study focused on the metabolism of synthetic cannabinoids, Mogler et al. (2018) investigated the in vitro and in vivo phase I metabolism of EG-018 (naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone) and related compounds. They identified suitable metabolites for detection in urine screenings, providing insights into the pharmacokinetics and potential toxicity of these substances (Mogler et al., 2018).
Photostabilizing Properties in Dye Synthesis
Jadhav et al. (2018) synthesized novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes. They found that the insertion of phenyl(1H-benzoimidazol-5-yl)methanone moiety induced fluorescence and enhanced photostability, highlighting its potential application in dye synthesis and material sciences (Jadhav et al., 2018).
Drug Detection and Public Health Monitoring
Reid et al. (2014) utilized ultra-high-pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) to detect synthetic cannabinoids in sewage. This method is applied to estimate community drug use and monitor public health concerning the consumption of synthetic cannabinoids like (1-(5-bromopentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone (Reid et al., 2014).
Synthesis of Derivatives for Potential Anticonvulsant Activity
Rajak et al. (2010) designed and synthesized a series of compounds based on a pharmacophoric model for anticonvulsant activity, including derivatives with naphthalen-2-yloxy)methyl substitutions. This research contributes to the development of novel anticonvulsant drugs and highlights the versatility of naphthalene derivatives in medicinal chemistry (Rajak et al., 2010).
Eigenschaften
Produktname |
(1-(5-bromopentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone |
|---|---|
Molekularformel |
C23H21BrN2O |
Molekulargewicht |
421.3 |
IUPAC-Name |
[1-(5-bromopentyl)indazol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21BrN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 |
InChI-Schlüssel |
CHDPCRSBPAVUIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCBr |
Synonyme |
5-bromopentyl JWH 018 indazole analog; THJ 018 bromo analog |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



